Home > Products > Screening Compounds P50790 > n-(3-Iodobenzyl)-5'-o-methyladenosine
n-(3-Iodobenzyl)-5'-o-methyladenosine -

n-(3-Iodobenzyl)-5'-o-methyladenosine

Catalog Number: EVT-1580476
CAS Number:
Molecular Formula: C18H20IN5O4
Molecular Weight: 497.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3-Iodobenzyl)-5'-O-methyladenosine is a modified nucleoside derivative of adenosine, characterized by the substitution of the 5'-hydroxymethyl group with a methoxy group and the incorporation of a 3-iodobenzyl moiety. This compound is part of a broader class of adenosine derivatives that have garnered interest for their potential therapeutic applications, particularly in oncology and neurodegenerative diseases. The structural modifications aim to enhance the biological activity and receptor selectivity of adenosine derivatives, particularly towards adenosine receptors such as A1, A2A, and A3.

Source

This compound can be synthesized from adenosine through various chemical reactions, including substitution reactions and cross-coupling methods. Its synthesis has been documented in several studies focusing on the development of adenosine analogs with improved pharmacological properties .

Classification

N-(3-Iodobenzyl)-5'-O-methyladenosine falls under the category of nucleoside analogs. It is classified based on its structure as a modified purine nucleoside, which is significant in medicinal chemistry due to its role in modulating biological processes through interaction with purinergic receptors.

Synthesis Analysis

Methods

The synthesis of N-(3-Iodobenzyl)-5'-O-methyladenosine typically involves several key steps:

  1. Starting Material: The synthesis begins with adenosine or its derivatives.
  2. Substitution Reaction: The hydroxymethyl group at the 5' position is replaced with a methoxy group via methylation reactions.
  3. Iodination: The introduction of the 3-iodobenzyl group can be achieved through electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Technical Details

  • Methylation: This can be performed using reagents such as methyl iodide in the presence of a base to facilitate the reaction.
  • Iodination: The 3-iodobenzyl moiety can be introduced using iodobenzene derivatives under conditions that promote electrophilic substitution .
Molecular Structure Analysis

Structure

N-(3-Iodobenzyl)-5'-O-methyladenosine has a complex molecular structure that includes:

  • A purine base (adenosine).
  • A methoxy group at the 5' position.
  • An iodobenzyl substituent at the 3-position.

Data

The molecular formula for N-(3-Iodobenzyl)-5'-O-methyladenosine is C13H14N5O3C_{13}H_{14}N_5O_3. Its molecular weight is approximately 306.29 g/mol.

Chemical Reactions Analysis

Reactions

N-(3-Iodobenzyl)-5'-O-methyladenosine can participate in various chemical reactions:

  1. Cross-Coupling Reactions: These are used to introduce the iodobenzyl group onto the nucleoside structure.
  2. Methylation Reactions: These reactions modify the hydroxymethyl group to a methoxy group.

Technical Details

The reactions typically require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and catalysts (e.g., palladium complexes) to achieve high yields and selectivity .

Mechanism of Action

Process

The mechanism of action for N-(3-Iodobenzyl)-5'-O-methyladenosine primarily involves its interaction with adenosine receptors:

  1. Receptor Binding: The compound binds to specific adenosine receptors (A1, A2A, A3) due to its structural similarity to natural adenosine.
  2. Biological Response: Upon binding, it may modulate various physiological responses, including anti-inflammatory effects and modulation of neurotransmitter release.

Data

Studies have shown that modifications like the iodobenzyl group can enhance selectivity and potency towards particular receptor subtypes, potentially leading to improved therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The iodobenzyl group may undergo nucleophilic substitution reactions under appropriate conditions.

Relevant analyses indicate that these properties make N-(3-Iodobenzyl)-5'-O-methyladenosine suitable for further biological evaluations .

Applications

Scientific Uses

N-(3-Iodobenzyl)-5'-O-methyladenosine has several potential applications in scientific research:

  1. Cancer Research: As an adenosine analog, it may serve as a tool for studying cancer cell proliferation and apoptosis mechanisms.
  2. Neurodegenerative Diseases: Its ability to modulate neurotransmitter systems positions it as a candidate for therapeutic development against diseases like Alzheimer's and Parkinson's .
  3. Pharmacological Studies: Used in receptor binding studies to elucidate the role of adenosine receptors in various physiological processes.
Introduction to N-(3-Iodobenzyl)-5'-O-Methyladenosine in Polypharmacology

Historical Context of Adenosine Receptor Ligands in Drug Discovery

Adenosine receptor (AR) ligand development represents a cornerstone of GPCR-targeted pharmacology, with roots tracing to Drury and Szent-Györgyi’s 1929 discovery of adenosine’s cardiovascular effects [7]. The four AR subtypes (A₁, A₂A, A₂B, A₃) exhibit distinct tissue distributions and physiological roles, making them attractive targets for conditions ranging from inflammation to metabolic diseases. Early synthetic efforts focused on adenosine modifications to enhance receptor specificity and metabolic stability. Seminal work in the 1990s yielded prototypical compounds like N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), a potent A₃AR agonist demonstrating anti-inflammatory efficacy in murine colitis models [5] [8]. These discoveries catalyzed exploration of N⁶-benzyl and 5'-uronamide substitutions, establishing key structure-activity relationship (SAR) principles for AR modulation. The subsequent generation of ligands, including N-(3-Iodobenzyl)-5'-O-Methyladenosine, emerged from systematic optimization to balance target selectivity and polypharmacological profiles [1] [7].

Role of Structural Modifications in Adenosine Analog Bioactivity

N-(3-Iodobenzyl)-5'-O-Methyladenosine exemplifies strategic structural engineering to fine-tune receptor interaction and pharmacokinetics. Three critical modifications define its pharmacophore:

  • N⁶-(3-Iodobenzyl) Substitution: The 3-iodobenzyl group at the purine’s N⁶-position enhances A₃AR affinity by filling a hydrophobic subpocket. Iodine’s polarizability enables halogen bonding with transmembrane residues (e.g., Asn250 in human A₃AR) [4] [6].
  • 5'-O-Methyl Ribose Modification: Replacing the native 5'-hydroxymethyl with a methoxy group confers metabolic stability against adenosine deaminase and phosphorylases, extending plasma half-life while moderately reducing A₃AR efficacy compared to 5'-N-methyluronamides [9].
  • Ribose Conformation: The β-D-ribofuranose ring adopts a North envelope conformation, optimizing interaction with the receptor’s extracellular loops [6] [9].

Table 1: Structural Features and Functional Impacts of Key Adenosine Analog Modifications

Modification SiteGroup in N-(3-Iodobenzyl)-5'-O-MethyladenosinePharmacological Impact
N⁶-Position3-Iodobenzyl↑ A₃AR affinity via hydrophobic/halogen bonding
5'-PositionO-Methyl↑ Metabolic stability; ↓ enzymatic deactivation
Ribose Conformationβ-D-ribofuranose (North)Optimal orientation for receptor binding
Purine CoreUnmodified adenineMaintains hydrogen bonding with conserved residues

This compound’s bioactivity contrasts with close analogs: Unlike IB-MECA (5'-N-methyluronamide), the 5'-O-methyl group reduces A₃AR agonistic efficacy but improves oral bioavailability. Compared to Cl-IB-MECA (2-chloro modification), it exhibits lower A₁AR off-target binding [5] [10].

Position in Adenosine Receptor Targeting

N-(3-Iodobenzyl)-5'-O-Methyladenosine occupies a unique niche in AR pharmacology due to its species-dependent functionality and receptor subtype cross-reactivity:

  • Species-Specific Efficacy: Rodent vs. human A₃ARs share ~85% sequence identity, but critical divergences in extracellular loops (e.g., residues 165–169) profoundly impact ligand binding. The compound acts as a partial agonist at human A₃AR but may function as an antagonist at rat A₃AR due to differential G-protein coupling [10].
  • Polypharmacological Potential: Like IB-MECA, this derivative may engage peroxisome proliferator-activated receptors (PPARs). Studies show N⁶-benzyladenosine analogs function as PPARγ partial agonists/PPARδ antagonists, suggesting applications in metabolic disorders beyond classical AR signaling [1] [2].
  • Therapeutic Implications: Its balanced A₃AR affinity (Kᵢ ~10–100 nM in humans) and metabolic stability make it a candidate for:
  • Anti-inflammatory therapies (via NF-κB pathway modulation) [5]
  • Antidiabetic applications (via adiponectin upregulation) [1]
  • Ischemia-reperfusion injury protection [10]

Properties

Product Name

n-(3-Iodobenzyl)-5'-o-methyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(3-iodophenyl)methylamino]purin-9-yl]-5-(methoxymethyl)oxolane-3,4-diol

Molecular Formula

C18H20IN5O4

Molecular Weight

497.3 g/mol

InChI

InChI=1S/C18H20IN5O4/c1-27-7-12-14(25)15(26)18(28-12)24-9-23-13-16(21-8-22-17(13)24)20-6-10-3-2-4-11(19)5-10/h2-5,8-9,12,14-15,18,25-26H,6-7H2,1H3,(H,20,21,22)/t12-,14-,15-,18-/m1/s1

InChI Key

QFZYZNWVNVQKTI-SCFUHWHPSA-N

Synonyms

IBnOMe-adenosine
N-(3-iodobenzyl)-5'-O-methyladenosine

Canonical SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.